
4(3H)-Quinazolinone, 6-chloro-2-methyl-3-(2-pyrimidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 6-chloro-2-methyl-3-(2-pyrimidinyl)- is a heterocyclic organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring The specific substituents on this compound include a chlorine atom at the 6th position, a methyl group at the 2nd position, and a pyrimidinyl group at the 3rd position
Vorbereitungsmethoden
The synthesis of 4(3H)-Quinazolinone, 6-chloro-2-methyl-3-(2-pyrimidinyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 2-amino-5-chlorobenzamide and 2-chloro-3-methylpyrimidine in the presence of a base such as potassium carbonate can lead to the formation of the desired quinazolinone derivative. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
4(3H)-Quinazolinone, 6-chloro-2-methyl-3-(2-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methyl group, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the carbonyl group in the quinazolinone ring to form the corresponding alcohol.
Substitution: The chlorine atom at the 6th position can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives. Common reagents for these reactions include sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield a carboxylic acid, while nucleophilic substitution of the chlorine atom can result in various substituted quinazolinone derivatives.
Wissenschaftliche Forschungsanwendungen
4(3H)-Quinazolinone, 6-chloro-2-methyl-3-(2-pyrimidinyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It is investigated for its ability to inhibit specific enzymes or receptors, which could lead to the development of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone, 6-chloro-2-methyl-3-(2-pyrimidinyl)- involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4(3H)-Quinazolinone, 6-chloro-2-methyl-3-(2-pyrimidinyl)- can be compared with other quinazolinone derivatives to highlight its uniqueness. Similar compounds include:
4(3H)-Quinazolinone, 2-methyl-3-(2-pyrimidinyl)-: This compound lacks the chlorine substituent at the 6th position, which may affect its chemical reactivity and biological activity.
4(3H)-Quinazolinone, 6-chloro-2-methyl-: This derivative does not have the pyrimidinyl group at the 3rd position, which could influence its interactions with molecular targets.
4(3H)-Quinazolinone, 6-chloro-3-(2-pyrimidinyl)-:
The presence of the chlorine, methyl, and pyrimidinyl groups in 4(3H)-Quinazolinone, 6-chloro-2-methyl-3-(2-pyrimidinyl)- contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
37905-56-9 |
|---|---|
Molekularformel |
C13H9ClN4O |
Molekulargewicht |
272.69 g/mol |
IUPAC-Name |
6-chloro-2-methyl-3-pyrimidin-2-ylquinazolin-4-one |
InChI |
InChI=1S/C13H9ClN4O/c1-8-17-11-4-3-9(14)7-10(11)12(19)18(8)13-15-5-2-6-16-13/h2-7H,1H3 |
InChI-Schlüssel |
LKTWWJPYKPAYBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C(C=C2)Cl)C(=O)N1C3=NC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


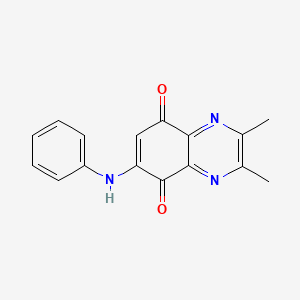
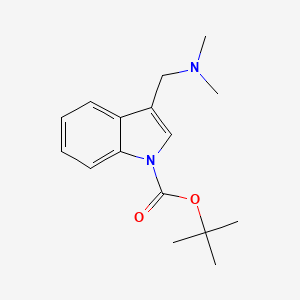
![1,3-Diphenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11848475.png)
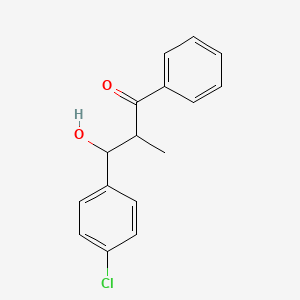

![Ethyl 3-methoxypyrido[1,2-a]indole-10-carboxylate](/img/structure/B11848484.png)

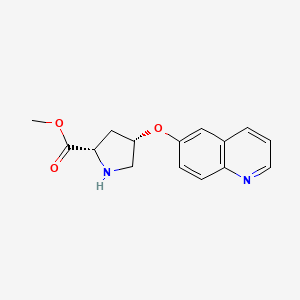
![3-(4-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11848504.png)
![1-Benzyl-3-methyl-9H-indeno[2,1-C]pyridine](/img/structure/B11848511.png)
![(3S)-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxylic acid](/img/structure/B11848519.png)
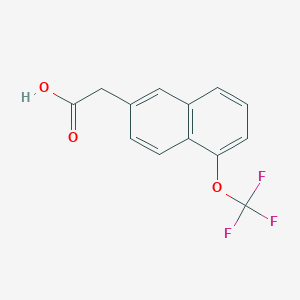
![Methyl 2-fluoro-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B11848525.png)

